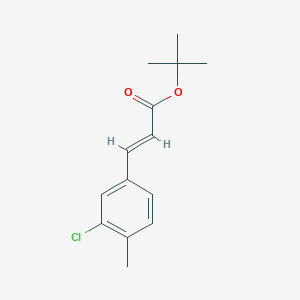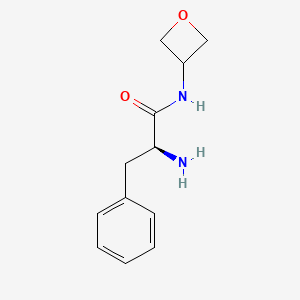
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, including pleasant odors and reactivity. This compound, in particular, features a tert-butyl group, a chlorinated aromatic ring, and an enoate functional group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like toluene or dichloromethane
Catalyst: Acid catalysts like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: can undergo various chemical reactions, including:
Oxidation: The enoate group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the enoate group can be reduced to form saturated esters.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Saturated esters.
Substitution: Aromatic compounds with substituted nucleophiles.
科学的研究の応用
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
作用機序
The mechanism of action of tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets:
Enzymes: Esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol.
Receptors: The aromatic ring may interact with specific receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- tert-Butyl (2E)-3-(3-methylphenyl)prop-2-enoate
- tert-Butyl (2E)-3-(3-chlorophenyl)prop-2-enoate
Uniqueness
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
tert-butyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGTIFCXZOVPJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[3-(Propan-2-yloxy)phenyl]aniline](/img/structure/B7939628.png)
